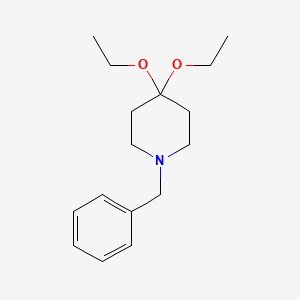
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(trifluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(trifluoromethoxy)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been extensively studied in preclinical models and has shown promising results in treating various diseases.
Mechanism of Action
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(trifluoromethoxy)benzamide exerts its pharmacological effects by inhibiting several signaling pathways, including the B-cell receptor (BCR) pathway and the NF-κB pathway. By inhibiting these pathways, this compound prevents the survival and proliferation of cancer cells and reduces inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models. It has been shown to inhibit the growth and survival of cancer cells and reduce inflammation in autoimmune diseases. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
The advantages of using N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(trifluoromethoxy)benzamide in lab experiments include its potent inhibitory effects on several signaling pathways, its favorable pharmacokinetic profile, and its potential therapeutic applications in treating various diseases. The limitations of using this compound in lab experiments include its high cost, the need for specialized equipment and expertise to synthesize and administer the compound, and the potential for off-target effects.
Future Directions
There are several future directions for research on N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(trifluoromethoxy)benzamide. One potential area of research is the development of novel formulations of the compound that can improve its pharmacokinetic properties and reduce its cost. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound, which can help to improve patient selection and treatment outcomes. Finally, further studies are needed to investigate the potential applications of this compound in treating other diseases beyond cancer and autoimmune diseases, such as neurodegenerative diseases and infectious diseases.
Synthesis Methods
The synthesis of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(trifluoromethoxy)benzamide involves several steps, starting with the reaction of 2-(2-oxopyrrolidin-1-yl)pyridine with 4-chloromethyl-3-(trifluoromethoxy)benzoic acid. The resulting intermediate is then subjected to several chemical transformations, including amidation and deprotection, to yield the final product.
Scientific Research Applications
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(trifluoromethoxy)benzamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to inhibit several signaling pathways, including the B-cell receptor (BCR) pathway and the NF-κB pathway, which are critical for the survival and proliferation of cancer cells. This compound has also been shown to have anti-inflammatory effects and has potential applications in treating autoimmune diseases.
properties
IUPAC Name |
N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-3-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O3/c19-18(20,21)27-14-4-1-3-13(10-14)17(26)23-11-12-6-7-22-15(9-12)24-8-2-5-16(24)25/h1,3-4,6-7,9-10H,2,5,8,11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTQFPXWRVLWBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CC(=CC=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Methylpropyl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B2911058.png)






![Dimethyl{[2-benzylbenzimidazolyl]sulfonyl}amine](/img/structure/B2911073.png)
![N-methyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide](/img/structure/B2911075.png)


![6-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2911078.png)
